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molecular formula C24H28N2O3 B8590745 1-(4-(2-Methoxyphenyl)piperazinyl)-3-(2-naphthyloxyl)propan-2-ol

1-(4-(2-Methoxyphenyl)piperazinyl)-3-(2-naphthyloxyl)propan-2-ol

Cat. No. B8590745
M. Wt: 392.5 g/mol
InChI Key: LHWQPAZMVJJULY-UHFFFAOYSA-N
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Patent
US09272980B2

Procedure details

To a solution of 2-((2-naphthyloxy)methyl)oxirane (75 mg, 0.38 mmol) in ethanol (0.75 mL) was added 4-(2-methoxyphenyl)piperazine (79 uL, 0.45 mmol) at room temperature. The mixture was stirred under reflux for 1 hr. The reaction mixture was concentrated under reduced pressure. The crude product was purified by silica gel column chromatography to give HUHS1005 (149 mg, 100%).
Quantity
75 mg
Type
reactant
Reaction Step One
Quantity
79 μL
Type
reactant
Reaction Step One
Quantity
0.75 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[O:11][CH2:12][CH:13]1[CH2:15][O:14]1.[CH3:16][O:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=1[N:24]1[CH2:29][CH2:28][NH:27][CH2:26][CH2:25]1>C(O)C>[CH3:16][O:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=1[N:24]1[CH2:29][CH2:28][N:27]([CH2:15][CH:13]([OH:14])[CH2:12][O:11][C:2]2[CH:3]=[CH:4][C:5]3[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=3)[CH:1]=2)[CH2:26][CH2:25]1

Inputs

Step One
Name
Quantity
75 mg
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)OCC1OC1
Name
Quantity
79 μL
Type
reactant
Smiles
COC1=C(C=CC=C1)N1CCNCC1
Name
Quantity
0.75 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hr
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC=C1)N1CCN(CC1)CC(COC1=CC2=CC=CC=C2C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 149 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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